molecular formula C11H22NO5+ B15050876 [(2R)-3-carboxy-2-[(3-hydroxybutanoyl)oxy]propyl]trimethylazanium

[(2R)-3-carboxy-2-[(3-hydroxybutanoyl)oxy]propyl]trimethylazanium

Cat. No.: B15050876
M. Wt: 248.30 g/mol
InChI Key: UEFRDQSMQXDWTO-YGPZHTELSA-O
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Description

[(2R)-3-carboxy-2-[(3-hydroxybutanoyl)oxy]propyl]trimethylazanium is a complex organic compound that belongs to the class of lysophosphatidylcholines. These compounds are known for their amphiphilic properties, meaning they have both hydrophilic (water-attracting) and lipophilic (fat-attracting) characteristics. This unique structure allows them to play crucial roles in biological membranes and various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-3-carboxy-2-[(3-hydroxybutanoyl)oxy]propyl]trimethylazanium typically involves the esterification of a hydroxy acid with a carboxylic acid derivative. The reaction conditions often require a catalyst, such as sulfuric acid, and are carried out under reflux to ensure complete reaction. The product is then purified using techniques like recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the constant production of the compound by continuously feeding reactants into a reactor and collecting the product. This approach is efficient and can be easily scaled up to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

[(2R)-3-carboxy-2-[(3-hydroxybutanoyl)oxy]propyl]trimethylazanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

[(2R)-3-carboxy-2-[(3-hydroxybutanoyl)oxy]propyl]trimethylazanium has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Plays a role in membrane biology and is used in studies involving cell signaling and lipid metabolism.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: Utilized in the production of emulsifiers and surfactants

Mechanism of Action

The mechanism of action of [(2R)-3-carboxy-2-[(3-hydroxybutanoyl)oxy]propyl]trimethylazanium involves its interaction with biological membranes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane trafficking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R)-3-carboxy-2-[(3-hydroxybutanoyl)oxy]propyl]trimethylazanium is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as both a hydrophilic and lipophilic molecule makes it particularly versatile in various applications .

Properties

Molecular Formula

C11H22NO5+

Molecular Weight

248.30 g/mol

IUPAC Name

[(2R)-3-carboxy-2-(3-hydroxybutanoyloxy)propyl]-trimethylazanium

InChI

InChI=1S/C11H21NO5/c1-8(13)5-11(16)17-9(6-10(14)15)7-12(2,3)4/h8-9,13H,5-7H2,1-4H3/p+1/t8?,9-/m1/s1

InChI Key

UEFRDQSMQXDWTO-YGPZHTELSA-O

Isomeric SMILES

CC(CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C)O

Canonical SMILES

CC(CC(=O)OC(CC(=O)O)C[N+](C)(C)C)O

Origin of Product

United States

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